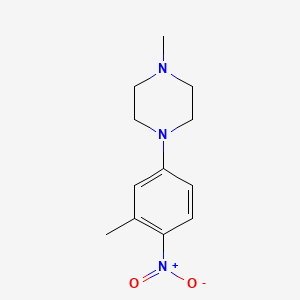

1-甲基-4-(3-甲基-4-硝基苯基)哌嗪

描述

The compound "1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in a variety of pharmacologically active compounds. Piperazine derivatives are known for their potential therapeutic applications, including antidepressant and antianxiety activities, as well as their use in the treatment of diseases such as schistosomiasis .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives includes a Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and a Mannich reaction . Similarly, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and alkoxyphenyl isothiocyanates, followed by the formation of hydrochlorides . These methods demonstrate the chemical flexibility of piperazine as a core structure for generating diverse compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed using IR and 1H NMR . Additionally, X-ray crystallography can provide detailed information about the crystal structure, as seen in the study of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, which revealed a monoclinic space group with specific lattice parameters .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis, as part of their synthesis process . The reactivity of the piperazine ring allows for the introduction of various functional groups, which can significantly alter the chemical and biological properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the piperazine ring. For instance, the thermal stability of a piperazine derivative was determined using techniques like TG-DTA and DSC, which are crucial for understanding the compound's behavior under different conditions . The antioxidant activity of certain piperazine derivatives has also been evaluated, showing potential for these compounds as antioxidants .

科学研究应用

哌嗪衍生物,包括1-甲基-4-(3-甲基-4-硝基苯基)哌嗪,在药物合理设计中具有重要意义,因为它们具有多种治疗用途。哌嗪核上的取代模式显著影响所得分子的药用潜力。这些衍生物存在于各种知名药物中,具有广泛的治疗应用,如抗精神病药、抗组胺药、抗心绞痛药、抗抑郁药、抗癌药、抗病毒药、心脏保护剂、抗炎药和影像剂 (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016)。

在治疗开发中的作用

哌嗪衍生物在新型治疗剂的开发中发挥着关键作用。它们作为中枢神经系统(CNS)药物、抗癌、心脏保护剂、抗病毒、抗结核、抗炎、抗糖尿病和抗组胺剖面的代理人,以及缓解疼痛并在影像应用中有用。哌嗪构建块的灵活性允许发现具有显著影响药代动力学和药效动力学因素的药物样元素 (A. Rathi et al., 2016)。

对抗精神病药物的贡献

芳基环烷胺,如苯基哌啶和哌嗪,构成了几种抗精神病药物中的药效团,表现出在D2样受体结合亲和力上提高效力和选择性的芳基烷基取代基。这突显了哌嗪及其衍生物在增强抗精神病药物疗效方面的重要性 (D. Sikazwe et al., 2009)。

抗抑郁药物的开发

哌嗪基团的存在是许多上市抗抑郁药物的共同特点,强调了其在有利于中枢神经系统活性的药代动力学剖面中的重要作用。这一特性使得哌嗪及其衍生物在新型抗抑郁化合物的合理设计和开发中至关重要,为增强其疗效和效力所需的结构特征和优化提供了见解 (R. Kumar et al., 2021)。

安全和危害

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine is harmful if swallowed and causes severe skin burns and eye damage . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Relevant Papers Relevant papers related to 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine can be found on Sigma-Aldrich . These papers may provide further insights into the properties and applications of this compound.

作用机制

Target of Action

This compound is part of a collection of unique chemicals provided to early discovery researchers , and as such, its specific targets and their roles are still under investigation.

Biochemical Pathways

It’s worth noting that compounds with similar structures have been used in the preparation of diaminopyrimidines as reversible and irreversible inhibitors of mutant egfr tyrosine kinases for treatment of non-small-cell lung cancer . This suggests that 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine may potentially affect similar pathways, but this requires further investigation.

属性

IUPAC Name |

1-methyl-4-(3-methyl-4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-10-9-11(3-4-12(10)15(16)17)14-7-5-13(2)6-8-14/h3-4,9H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVZWEJZESFFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCN(CC2)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593787 | |

| Record name | 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine | |

CAS RN |

16154-61-3 | |

| Record name | 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16154-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

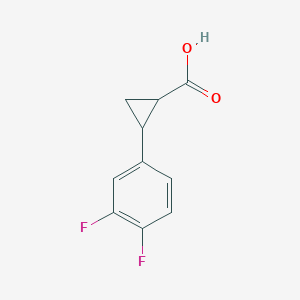

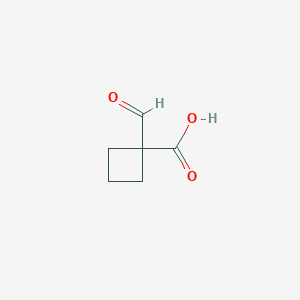

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine](/img/structure/B1343077.png)

![tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1343081.png)

![4-[(5-Bromothiophen-2-yl)methyl]morpholine](/img/structure/B1343098.png)